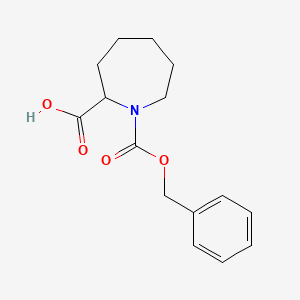

1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are prominent structural motifs in a multitude of natural products and synthetic pharmaceuticals. daneshyari.comresearchgate.netnih.gov Their prevalence underscores their importance in medicinal chemistry, where they are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. nih.gov The non-planar and flexible nature of the azepane ring allows for a greater exploration of chemical space compared to their five- and six-membered counterparts, which can be crucial for optimizing drug-receptor interactions. researchgate.netlifechemicals.com

The synthesis of functionalized azepanes has garnered considerable attention, with numerous methodologies being developed, including ring-closing metathesis, ring-expansion, and intramolecular reductive amination. researchgate.net These synthetic advancements have facilitated the incorporation of azepane scaffolds into a diverse array of molecules with a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties. nih.govnih.govnih.gov Notably, over 20 drugs approved by the FDA contain an azepane moiety, highlighting the therapeutic relevance of this heterocyclic system. nih.gov

| Examples of Bioactive Azepane-Containing Molecules | Therapeutic Area |

| Balanol | Protein kinase inhibitor |

| Tolazamide | Antidiabetic |

| Azelastine | Antihistamine |

| Iminostilbene | Anticonvulsant |

Academic Context of Constrained Amino Acids and Peptidomimetics

In the realm of peptide science and drug design, the concept of conformational constraint is of paramount importance. vub.belifechemicals.com Natural peptides often suffer from poor metabolic stability and low bioavailability, which limits their therapeutic potential. rroij.comnih.gov To overcome these limitations, researchers have turned to the use of constrained amino acids and the design of peptidomimetics. rroij.comnih.govwikipedia.org

Constrained amino acids are modified versions of natural amino acids where the conformational freedom of the backbone or side chains is restricted. mdpi.comresearchgate.net This restriction can be achieved through various strategies, such as cyclization or the introduction of bulky substituents. nih.gov By reducing the conformational flexibility, these modified amino acids can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. biosynth.com Furthermore, the introduction of non-natural amino acids can increase resistance to enzymatic degradation. vub.be

Peptidomimetics are molecules that are designed to mimic the structure and function of a natural peptide but with improved drug-like properties. rroij.comnih.govupc.edu The design of peptidomimetics often involves the incorporation of constrained amino acids or the replacement of the peptide backbone with a more stable scaffold. upc.edu This approach has led to the development of numerous successful therapeutic agents.

| Strategy for Peptide Modification | Advantage |

| Incorporation of Constrained Amino Acids | Enhanced binding affinity and selectivity, increased metabolic stability |

| Peptide Backbone Replacement | Improved pharmacokinetic properties |

| Cyclization | Reduced conformational flexibility, pre-organization into bioactive conformation |

Overview of 1-((Benzyloxy)carbonyl)azepane-2-carboxylic Acid within Azepane Research

This compound, also known as (S)-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid or Cbz-azepane-2-carboxylic acid, is a key building block in the synthesis of conformationally constrained peptides and peptidomimetics. researchgate.netbldpharm.comachemblock.com The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom allows for its use in standard peptide synthesis protocols. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 170116-46-8 | C15H19NO4 | 277.32 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxycarbonylazepane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)13-9-5-2-6-10-16(13)15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKFGHPTHSCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Benzyloxy Carbonyl Azepane 2 Carboxylic Acid Scaffolds

Reactions at the Azepane Ring

The azepane core, while saturated, provides opportunities for functionalization through various synthetic strategies, including direct C-H functionalization, reactions on unsaturated precursors, and skeletal rearrangements.

Introducing substituents onto the azepane ring is crucial for modulating the pharmacological and physicochemical properties of the resulting molecules. lifechemicals.com A key strategy involves the late-stage oxidation of tetrahydroazepine precursors to create densely functionalized oxo-azepanes. nih.gov This approach allows for the introduction of carbonyl groups, which can serve as handles for further derivatization. Another method focuses on synthesizing enantiopure 7-substituted azepane-2-carboxylic acids, which are valuable as conformationally constrained templates in peptidomimetics. researchgate.net This synthesis is achieved through a multistep sequence starting from (S)-tribenzyl glutamic acid γ-aldehyde, which undergoes a Horner-Wadsworth-Emmons reaction followed by a cascade of hydrogenation, hydrogenolysis, imine formation, and reductive amination to yield the desired 7-substituted azepane. researchgate.net Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of specific allenynes have been developed to produce novel α-CF3-containing azepine-2-carboxylates. nih.gov

| Method | Precursor/Reagents | Functionalized Product | Key Features | Reference |

|---|---|---|---|---|

| Late-Stage Oxidation | Tetrahydroazepine / BH₃·SMe₂, then an oxidizing agent | Oxo-azepane | Introduces a carbonyl group on the ring. | nih.gov |

| Reductive Amination Cascade | (S)-tribenzyl glutamic acid γ-aldehyde / β-keto phosphonates | 7-substituted azepane-2-carboxylic acid | Good overall yield and high diastereoselectivity. | researchgate.net |

| Tandem Amination/Cyclization | Functionalized allenynes / Primary or secondary amines / Cu(I) catalyst | Trifluoromethyl-substituted azepine-2-carboxylate | Efficiently introduces a CF₃ group. | nih.gov |

| Hydroxylation | Protected N-allyl-aminohexenitol followed by dihydroxylation (OsO₄/NMO) | Polyhydroxylated azepane | Creates iminoalditols mimicking monosaccharides. | epfl.ch |

Hydroboration-oxidation is a powerful two-step reaction for the anti-Markovnikov hydration of alkenes, which can be applied to unsaturated azepane precursors to introduce hydroxyl groups with high stereoselectivity. masterorganicchemistry.comlibretexts.org Research into the hydroboration of tetrahydroazepine intermediates demonstrates that the reaction proceeds with high diastereoselectivity, yielding regioisomeric azepanols. nih.gov The subsequent oxidation of these azepanols provides access to the corresponding oxo-azepines. nih.gov

The choice of borylating agent significantly impacts the reaction's success. While borane (B79455) dimethylsulfide (BH₃·SMe₂) has proven effective, other common reagents such as catechol borane, pinacol (B44631) borane, and 9-borabicyclo[3.3.1]nonane (9-BBN) may yield no product under standard conditions. nih.gov The regioselectivity of the hydroboration can be moderately improved by employing a rhodium catalyst, although this can sometimes lead to a competing hydrogenation pathway. nih.gov

| Entry | Borylating Reagent | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| 1 | BH₃·SMe₂ | None | Successful formation of azepanols in high yield. | nih.gov |

| 2 | Catechol borane | None | No azepanol product observed. | nih.gov |

| 3 | Pinacol borane | None | No azepanol product observed. | nih.gov |

| 4 | 9-BBN | None | No azepanol product observed. | nih.gov |

| 5 | Catechol borane | Wilkinson's catalyst | Exclusive formation of hydrogenation product. | nih.gov |

| 6 | Pinacol borane | Rh(COD)(DPPB)BF₄ | Improved regioselectivity with some competing hydrogenation. | nih.gov |

The azepane skeleton can be synthesized through ring-expansion reactions or undergo rearrangements to form other cyclic structures. researchgate.net One notable strategy involves an intramolecular Ullmann-Type Annulation/Rearrangement Cascade, which transforms 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepine-2-carboxylates. acs.orgnih.gov This copper(I)-promoted reaction expands the five-membered pyrrolidine (B122466) ring into the seven-membered benzazepine core. nih.gov

Conversely, ring contraction of azepine derivatives is also possible. For instance, certain 2,5-bridged tetrahydroazepines can undergo ring contraction when treated with methyl iodide, leading to the formation of (halogenomethyl)dihydropyridine derivatives. rsc.org The synthesis of azepines through the ring expansion of six-membered rings, such as isoquinolines, provides another route to functionalized azepane-2-carboxylic acid derivatives. researchgate.net These transformations highlight the synthetic flexibility of the azepane scaffold and its relationship with other heterocyclic systems.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a key site for derivatization, enabling the attachment of various functional groups or its complete transformation into other moieties.

Standard organic transformations can be readily applied to the carboxylic acid of 1-((benzyloxy)carbonyl)azepane-2-carboxylic acid. Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base.

Amidation is a particularly important reaction for this scaffold, as it allows for its incorporation into peptide chains to create conformationally constrained peptidomimetics. researchgate.net The carboxylic acid is typically activated using standard peptide coupling reagents. For example, the synthesis of a cyclopentapeptide analog containing an azepane-2-carboxylic acid (ACA) linker was accomplished using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of N,N-diisopropylethylamine (DIEA). researchgate.net Other common coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are also effective for forming amide bonds with this substrate. researchgate.netacs.org

The carboxylic acid group can be converted into a range of other functional groups through reduction or decarboxylation reactions.

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, though it will also reduce other carbonyl-containing functional groups in the molecule. libretexts.orgyoutube.com Borane (BH₃) is a more chemoselective alternative that can reduce carboxylic acids to alcohols in the presence of other functional groups, such as ketones. youtube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde intermediate is typically more reactive than the starting material. libretexts.org A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reduced to an aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminohydride (LtBAH). libretexts.org

Decarboxylation: The entire carboxyl group can be removed and replaced with other atoms. A hypervalent iodine(III)-mediated decarboxylative acetoxylation reaction using iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and iodine can convert the carboxylic acid into an acetate, which can then be hydrolyzed to an alcohol. beilstein-journals.org Other methods, such as Barton decarboxylation, utilize radical intermediates to convert carboxylic acids into the corresponding hydrocarbons, effectively replacing the -COOH group with a hydrogen atom. organic-chemistry.org

Transformations Involving the Benzyloxycarbonyl (Cbz) Group

The key chemical transformation for the Cbz group on the azepane scaffold is its cleavage to reveal the secondary amine. This deprotection is most commonly achieved via hydrogenolysis, a reductive process that selectively breaks the benzylic C-O bond.

Hydrogenolysis is the standard and most efficient method for the deprotection of the Cbz group. This reaction involves the cleavage of the carbon-oxygen bond by the addition of hydrogen, catalyzed by a transition metal. total-synthesis.com The process is clean, often providing high yields of the deprotected amine.

The general mechanism involves the reduction of the Cbz group with H₂, which results in the formation of the unstable carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, with toluene (B28343) and carbon dioxide as the byproducts. total-synthesis.com

Catalysts and Hydrogen Sources: The most common catalyst for this transformation is palladium on carbon (Pd/C). nih.gov Hydrogen can be supplied as a gas from a cylinder or generated in situ through a process known as catalytic transfer hydrogenation. organic-chemistry.org In transfer hydrogenation, other molecules serve as "hydrogen donors." Common donors include formic acid, ammonium (B1175870) formate, or sodium borohydride in an alcohol solvent. organic-chemistry.orgresearchgate.net The in situ generation of hydrogen can be more convenient and avoids the need for specialized high-pressure hydrogenation equipment. researchgate.net

Table 1: Common Conditions for Cbz Deprotection by Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Reaction Time |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 atm (balloon) to 50 psi | 1-24 hours |

| 10% Pd/C | Ammonium Formate | Methanol | Room Temperature to Reflux | Atmospheric | 30 min - 6 hours |

| 10% Pd/C | Formic Acid | Methanol | Room Temperature | Atmospheric | 1-5 hours |

| 10% Pd/C | NaBH₄ | Methanol | Room Temperature | Atmospheric | 5-30 minutes |

| Pd(OAc)₂/Charcoal | H₂ gas | Methanol | Room Temperature | Atmospheric | 1-12 hours |

For the this compound molecule, these conditions would lead to the formation of azepane-2-carboxylic acid. The choice of conditions depends on the presence of other functional groups in the molecule that might be sensitive to reduction. For instance, catalytic transfer hydrogenation is often considered milder and can offer better selectivity. organic-chemistry.org

In the synthesis of complex molecules, multiple protecting groups are often used. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct conditions without affecting each other. total-synthesis.com The Cbz group is a key component of many orthogonal schemes because its removal by hydrogenolysis is highly specific and does not affect many other common protecting groups. total-synthesis.com

The Cbz group is stable to the acidic and basic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), respectively. total-synthesis.comiris-biotech.de This orthogonality is crucial in multi-step syntheses, such as peptide synthesis, where sequential deprotection is required.

Examples of Orthogonal Pairs with Cbz:

Cbz and Boc: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), which leave the Cbz group intact. Conversely, hydrogenolysis removes the Cbz group without affecting the Boc group. iris-biotech.de

Cbz and Fmoc: The Fmoc group is removed by treatment with a base like piperidine (B6355638), conditions under which the Cbz group is stable.

Cbz and Benzyl (B1604629) ethers (Bn): While both are removed by hydrogenolysis, selective Cbz cleavage in the presence of benzyl ethers can sometimes be achieved by using inhibitors like pyridine (B92270) or ammonium acetate, which slow the cleavage of benzyl ethers more than that of Cbz groups. organic-chemistry.org

Alternative, non-hydrogenolytic methods for Cbz removal can also be employed for orthogonal strategies, particularly when the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain sulfur-containing groups). scientificupdate.com

Table 2: Orthogonal Deprotection Approaches for the Cbz Group

| Method | Reagents | Conditions | Groups Unaffected | Notes |

|---|---|---|---|---|

| Lewis Acid Cleavage | AlCl₃ in HFIP | Room Temperature | Reducible groups, O- and N-Bn groups | Offers good functional group tolerance when hydrogenolysis is not viable. organic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Groups sensitive to reduction or Lewis acids | Useful for substrates with sensitive functionalities. organic-chemistry.orgresearchgate.net |

| Dissolving Metal Reduction | Na/NH₃ | -78 °C | Not commonly used due to harsh conditions but effective. | |

| Catalytic (Non-hydrogenolysis) | Ni(0), Me₂NH·BH₃/K₂CO₃ | Cbz on basic amines | Can selectively cleave Cbz from heteroaromatic nitrogens. nih.govacs.org | |

| Thiolysis | Thiol nucleophile (e.g., dodecanethiol), base | Room Temp to 50 °C | Alkenes, aryl halides, nitriles | An Sₙ2-based method useful for substrates sensitive to reduction. scientificupdate.com |

These strategies allow synthetic chemists to selectively deprotect the nitrogen of the azepane ring of this compound, even in the presence of a wide array of other protecting groups, enabling the controlled and sequential construction of complex molecular architectures.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereogenic center at the α-carbon renders 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid a valuable chiral building block. This allows for its use in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

The enantiomerically pure forms of this compound serve as versatile starting materials for the synthesis of more complex enantiopure molecules. A general synthetic approach has been developed for a new class of seven-membered ring amino acids starting from precursors like (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net This methodology facilitates the production of enantiopure 7-substituted azepane-2-carboxylic acids, demonstrating the role of the core azepane structure as a foundational template. researchgate.netnih.gov The synthesis preserves the initial chirality, allowing for the construction of a library of derivatives with high optical purity. Chiral building blocks like this are crucial in medicinal chemistry, as the chirality of a molecule often dictates its interaction with biological targets.

The existing chiral center at the C-2 position of the azepane ring exerts significant stereochemical control over subsequent reactions. When introducing substituents onto the ring, the established stereocenter directs the approach of incoming reagents, leading to a high degree of diastereoselectivity. For instance, the synthesis of 7-substituted azepane carboxylic acids from the parent scaffold has been shown to proceed with good to excellent diastereomeric ratios. researchgate.net This substrate-controlled stereoselectivity is a key advantage, as it minimizes the formation of unwanted stereoisomers and simplifies purification processes, making the synthesis of complex, multi-stereocenter molecules more efficient.

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

One of the most prominent applications of this compound and its derivatives is in the design of peptidomimetics. researchgate.net By incorporating this cyclic amino acid into a peptide sequence, the inherent flexibility of the peptide backbone is reduced, leading to a more rigid and defined conformation. researchgate.net This conformational constraint is a powerful strategy for improving the biological activity, selectivity, and metabolic stability of peptides. nih.gov

The azepane scaffold is utilized to rigidify peptide strands, which is a common method in the design of peptidomimetics. researchgate.net Researchers have successfully designed and synthesized series of potent, conformationally constrained peptidomimetic inhibitors based on this structure. nih.gov For example, azepinone-constrained amino acids have been synthesized from amino acid educts and incorporated into various biologically active molecules. researchgate.net The seven-membered ring restricts the torsional angles of the peptide backbone, forcing the side chains of neighboring amino acids into specific spatial orientations that can enhance binding to biological targets.

A key application of azepane-derived amino acids is the stabilization of specific secondary structures, particularly β-turns. nih.govnih.gov β-turns are common motifs in proteins and are often crucial for molecular recognition and biological function. nih.govacs.org

Conformational analysis through molecular modeling, NMR spectroscopy, and X-ray crystallography has demonstrated that an azepane-derived amino acid is an effective β-turn inducer. nih.govacs.org The most effective induction occurs when the azepane residue is incorporated at the i+1 position of a model tetrapeptide. nih.govacs.org This positioning stabilizes a Type I β-turn structure. acs.org Molecular dynamics studies suggest that the azepane derivative is a strong β-turn inducer when combined with most proteinogenic amino acids at the i+2 position. nih.govacs.org However, the presence of certain polar residues like Gln, Arg, and Asp at the i+2 position can destabilize the β-turn due to competing hydrogen bond formation. nih.gov

| Finding | Methodology | Key Result | Source |

|---|---|---|---|

| Positional Effect | Molecular Modeling, NMR, X-ray Crystallography | The azepane residue is most effective as a β-turn inducer when placed at the i+1 position of a tetrapeptide. | nih.govacs.org |

| Type of Secondary Structure | X-ray Crystallography | The induced conformation is consistent with a Type I β-turn. | acs.org |

| Influence of Adjacent Residues | Molecular Dynamics (MD) Simulations | The β-turn is stable with most amino acids at the i+2 position, but can be disrupted by certain polar residues (Gln, Arg, Asp). | nih.gov |

Beyond inducing local secondary structures, substituted azepane-2-carboxylic acids serve as non-coded amino acid linkers to create larger, conformationally constrained macrocycles. researchgate.net A notable example is the synthesis of a cyclic pentapeptide analog containing the Arg-Gly-Asp (RGD) motif, a sequence known to interact with integrin receptors. researchgate.net In this design, an enantiopure 7-substituted azepane-2-carboxylic acid was used as a linker to cyclize the peptide. researchgate.net The resulting macrocycle demonstrated significant affinity for αvβ3 and αvβ5 integrins, highlighting the utility of the azepane scaffold in creating biologically active cyclic peptidomimetics. researchgate.net

| Compound | Target Receptor | Activity (IC50) | Source |

|---|---|---|---|

| Cyclopentapeptide analog 7 | αvβ3 integrin | 1.8 µM | researchgate.net |

| αvβ5 integrin | 2.9 µM | researchgate.net |

Contribution to the Synthesis of Complex Molecular Architectures

This compound serves as a sophisticated building block in synthetic chemistry, prized for its role in the construction of intricate and biologically relevant molecules. As a protected, non-proteinogenic cyclic amino acid, its seven-membered azepane core offers a unique conformational profile that chemists can exploit to impart specific three-dimensional structures to target molecules. The benzyloxycarbonyl (Cbz) protecting group is crucial, providing stability to the amine during synthetic manipulations and allowing for its selective removal under specific conditions, thereby enabling stepwise assembly of complex structures.

Intermediate in Total Synthesis Efforts

While not a common starting material in the total synthesis of natural products, the azepane-2-carboxylic acid scaffold, for which 1-((benzyloxycarbonyl)azepane-2-carboxylic acid is a key protected precursor, is highly valued in the synthesis of complex synthetic molecules like peptidomimetics. These efforts are analogous to total synthesis in their complexity and goal of achieving a precise molecular architecture. The azepane ring acts as a template to create conformationally constrained peptides, which are designed to mimic or block the biological activity of natural peptides. researchgate.net

A notable example is the use of an enantiopure 7-substituted azepane-2-carboxylic acid as a linker in the synthesis of a cyclic pentapeptide analog containing the Arg-Gly-Asp (RGD) sequence. researchgate.net The RGD motif is a critical recognition site for integrin receptors, and cyclic peptides incorporating this sequence are investigated for their potential as therapeutic agents. In this synthesis, the azepane-2-carboxylic acid derivative serves as a crucial intermediate, used to rigidify the peptide backbone into a specific conformation conducive to receptor binding. The synthesis of this complex biomolecule showcases the utility of the azepane scaffold in building molecules with defined shapes and biological functions. researchgate.net

| Component | Role in the Final Molecule | Significance |

|---|---|---|

| Arginine (Arg) | Recognition Moiety | Part of the key RGD sequence for integrin binding. |

| Glycine (Gly) | Spacer | Part of the key RGD sequence. |

| Aspartic Acid (Asp) | Recognition Moiety | Part of the key RGD sequence for integrin binding. |

| 7-Substituted Azepane-2-carboxylic acid (ACA) | Conformational Linker | Introduces a rigid, seven-membered ring to constrain the peptide's 3D structure. |

| Additional Amino Acids | Completes the macrocycle | Forms the complete cyclic peptide backbone. |

Scaffolds for Diverse Polycyclic Structures

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. Polycyclic ring structures are particularly valuable as scaffolds because they provide rigid, three-dimensional frameworks that can present functional groups in precise spatial orientations, enhancing interaction with biological targets. nih.gov The azepane ring found in 1-((benzyloxycarbonyl)azepane-2-carboxylic acid is an important seven-membered heterocyclic scaffold for drug discovery. researchgate.net

The azepane moiety can be elaborated into more complex, fused-ring systems, creating diverse polycyclic architectures. Annulated azepane rings (where the azepane is fused to another ring) are important structural motifs in a number of natural products and active pharmaceutical ingredients. chemistryviews.org Synthetic chemists have developed methods to use functionalized azepanes as foundational scaffolds for building these complex structures. For instance, a strategy involving olefin cross-metathesis followed by exhaustive hydrogenation has been used to create optically active [b]-annulated azepane scaffolds. chemistryviews.org This approach allows for the fusion of the azepane ring with other cyclic systems, such as cyclopentane, benzene, or cycloheptane (B1346806) rings, in a stereoselective manner. The resulting polycyclic compounds possess two points for further chemical modification—the amino and ester groups—making them versatile for building libraries of novel molecules. chemistryviews.org

| Resulting Polycyclic Scaffold | Fused Ring System | General Synthetic Strategy |

|---|---|---|

| Cyclopenta[b]azepane | Cyclopentane | Olefin cross-metathesis followed by reductive amination. |

| Benzo[b]azepane | Benzene | Olefin cross-metathesis followed by reductive amination. |

| Cyclohepta[b]azepane | Cycloheptane | Olefin cross-metathesis followed by reductive amination. |

Spectroscopic Characterization and Structural Analysis of 1 Benzyloxy Carbonyl Azepane 2 Carboxylic Acid

The definitive structural elucidation and characterization of 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid, a key intermediate in medicinal chemistry and peptide synthesis, relies on a suite of advanced spectroscopic techniques. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its molecular structure, stereochemistry, and connectivity.

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an invaluable tool for exploring the intricate details of reaction mechanisms that are often difficult to discern through experimental methods alone. For reactions involving 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid, DFT calculations can be utilized to map out potential energy surfaces, identify transition states, and determine the energetics of various reaction pathways. nih.gov This information is critical for understanding and predicting the selectivity of synthetic transformations.

For instance, in the context of azepane ring synthesis, DFT calculations can help to elucidate the factors governing regioselectivity and stereoselectivity. rsc.org By modeling different modes of cyclization or ring expansion, the activation energies for competing pathways can be calculated, thereby predicting the major product. The choice of functional and basis set in these calculations is crucial for obtaining accurate results that correlate well with experimental observations. nih.gov

A hypothetical DFT study on the intramolecular cyclization to form the azepane ring of a precursor to this compound could involve the analysis of various transition states leading to different stereoisomers. The calculated relative free energies of these transition states would indicate the most likely stereochemical outcome.

Table 1: Hypothetical DFT-Calculated Activation Energies for Diastereomeric Transition States in Azepane Ring Formation

| Transition State | Diastereomer Formed | Calculated Activation Energy (kcal/mol) |

| TS-1 | (2S, xS)-azepane | 22.5 |

| TS-2 | (2S, xR)-azepane | 25.1 |

| TS-3 | (2R, xS)-azepane | 24.8 |

| TS-4 | (2R, xR)-azepane | 22.9 |

Note: This table is illustrative and based on typical values for such calculations.

Furthermore, DFT can be employed to investigate the role of catalysts in promoting specific reaction pathways. By modeling the interaction of a catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy and directs the reaction towards a desired product. Recent advancements have even enabled the use of graph neural networks to predict DFT-level descriptors for molecules like carboxylic acids, which can accelerate the process of catalyst and reaction optimization. nih.govnih.govchemrxiv.org

Molecular Modeling and Conformational Space Exploration

The biological activity and reactivity of cyclic molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. researchgate.net Molecular modeling techniques are employed to explore the conformational landscape of the seven-membered azepane ring, which can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.

The presence of the bulky N-(benzyloxy)carbonyl (Cbz) group and the C-2 carboxylic acid substituent significantly influences the conformational preferences of the azepane ring. researchgate.net Computational methods, including molecular mechanics and molecular dynamics simulations, can be used to identify the most stable conformers and the energy barriers between them. rsc.org These studies are particularly important as this scaffold is used in the design of conformationally constrained peptidomimetics. researchgate.net

Exploration of the conformational space can reveal the preferred spatial arrangement of the functional groups, which is crucial for understanding intermolecular interactions, such as enzyme-substrate binding. For example, the orientation of the carboxylic acid group relative to the rest of the molecule can be a key determinant of its biological activity.

Table 2: Representative Torsional Angles for Low-Energy Conformers of an N-Acyl Azepane Ring

| Conformation | Torsion Angle 1 (N1-C2-C3-C4) | Torsion Angle 2 (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Chair-like | -65.8° | 55.2° | 0.0 |

| Boat-like | 80.1° | -110.5° | 2.5 |

| Twist-Chair | -45.3° | 88.7° | 1.8 |

Note: This data is representative for a substituted azepane ring and intended for illustrative purposes.

These computational models provide a static and dynamic picture of the molecule's structure, which can guide the design of analogues with specific conformational properties to enhance their therapeutic potential.

Mechanistic Proposals for Azepane Ring Formation

The synthesis of the azepane ring system can be achieved through various synthetic strategies, and understanding the underlying mechanisms is key to optimizing these processes. While a specific mechanism for the formation of this compound would depend on the chosen synthetic route, several general mechanistic pathways for azepane synthesis have been proposed and studied.

One common approach involves the ring expansion of a smaller, more readily available piperidine (B6355638) precursor. rsc.org For instance, a piperidine-2-carboxylate derivative could undergo a single-carbon ring expansion to yield the corresponding azepane-2-carboxylate. Such a reaction might proceed through a series of steps involving the formation of a reactive intermediate, such as a cyclopropanated species, followed by ring-opening. rsc.org

Another plausible mechanism is the intramolecular cyclization of a linear amino acid precursor. unibo.itnih.govnih.govresearchgate.netuniupo.it For example, a 7-aminoheptanoic acid derivative, appropriately protected, could undergo an intramolecular amidation to form the seven-membered lactam ring. The benzyloxycarbonyl group on the nitrogen would serve as a protecting group and could influence the rate and efficiency of the cyclization.

A more recent strategy involves the dearomative ring expansion of nitroarenes, which can be photochemically induced to form a seven-membered ring system, subsequently leading to functionalized azepanes. nih.govmanchester.ac.uk This method allows for the synthesis of complex azepane structures from simple starting materials.

The proposed mechanism for an intramolecular cyclization would likely involve the activation of the carboxylic acid group, followed by nucleophilic attack by the protected amine. The stereochemistry at the alpha-carbon would be established in the starting linear precursor and retained throughout the cyclization process.

Kinetic Studies of Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms and the factors that influence them. For the synthesis of this compound, kinetic analysis of the key ring-forming step can reveal important information about the reaction's feasibility and efficiency.

The formation of seven-membered rings, such as the azepane core, is often characterized by slow cyclization kinetics compared to the formation of five- or six-membered rings. nih.gov This is due to unfavorable entropic factors and potential transannular strain in the transition state. Kinetic experiments, such as monitoring the disappearance of the starting material or the appearance of the product over time, can be used to determine the rate law and the rate constant for the cyclization reaction.

Table 3: Hypothetical Kinetic Data for an Intramolecular Cyclization to Form an Azepane Ring

| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant, k (s⁻¹) |

| 0.10 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 0.05 | 7.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.025 | 3.7 x 10⁻⁶ | 1.5 x 10⁻⁴ |

Note: This table illustrates a first-order reaction, which is typical for intramolecular cyclizations at low concentrations. The data is hypothetical.

By studying the reaction kinetics under various conditions (e.g., different temperatures, solvents, and catalysts), it is possible to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). A large negative entropy of activation would be consistent with a highly ordered transition state, as expected for an intramolecular cyclization. This data is invaluable for optimizing reaction conditions to achieve higher yields and shorter reaction times.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex cyclic structures like azepanes often involves multi-step processes that can be resource-intensive. nih.govnih.gov Future research will likely focus on developing more atom-economical and environmentally benign synthetic pathways. A key opportunity lies in the application of "green chemistry" principles to the synthesis of protected amino acids. greentech.frsemanticscholar.org

One promising direction is the use of chemoenzymatic strategies. Combining the selectivity of biocatalysts, such as imine reductases or monoamine oxidases, with traditional organic reactions could lead to highly efficient and enantioselective syntheses of substituted azepanes. nih.gov Additionally, exploring novel catalytic systems, particularly those avoiding precious metals, for ring-expansion or cyclization reactions presents a significant opportunity. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has already shown potential in accelerating reactions for related compounds and could be further explored to reduce reaction times and energy consumption in the synthesis of 1-((benzyloxy)carbonyl)azepane-2-carboxylic acid and its derivatives. researchgate.net

Further research into one-pot tandem or domino reactions, where multiple chemical transformations occur sequentially without isolating intermediates, could dramatically improve efficiency and reduce waste. nih.gov For instance, developing a cascade reaction that forms and functionalizes the azepane ring in a single, controlled process would be a substantial advancement. semanticscholar.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Identifying and engineering suitable enzymes (e.g., reductases, oxidases). nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions for key cyclization or protection steps. researchgate.net |

| Non-Precious Metal Catalysis | Lower cost, reduced environmental impact | Development of catalysts based on iron, copper, or manganese for C-H functionalization or cyclization. rsc.org |

Exploration of Diverse Functionalization Strategies

The versatility of the this compound scaffold is largely dependent on the ability to introduce a wide range of functional groups at specific positions on the azepane ring. The conformational flexibility of the seven-membered ring is often crucial for its biological activity, and introducing substituents can help bias the ring into a specific, more active conformation. lifechemicals.com

A primary area for future research is the expansion of C–H functionalization techniques. rsc.org Developing methods for the direct, site-selective activation of C-H bonds on the azepane ring would provide a powerful tool for creating analogues without the need for lengthy pre-functionalization sequences. nih.govchemrxiv.org This could involve leveraging transition-metal catalysis or photoredox catalysis to install alkyl, aryl, or other functional groups. researchgate.net

Further exploration of diazocarbonyl chemistry also presents opportunities for creating functionalized azepane scaffolds. nih.gov Moreover, derivatization of the existing carboxylic acid and the protected amine (after deprotection) offers modular access to a wide variety of structures. This includes forming amides, esters, or coupling to other molecules to create peptidomimetics or bioconjugates. nih.gov Research into orthogonal protection strategies will be crucial to selectively manipulate different functional handles within a single molecule.

Advanced Applications in Materials and Biological Systems

While azepane derivatives are well-recognized as important motifs in bioactive compounds, nih.govnih.gov the application of this compound can be extended beyond traditional medicinal chemistry. Its use as a conformationally constrained template is a key area for future development in the design of peptidomimetics. researchgate.netnih.gov Incorporating this scaffold into peptides can induce specific secondary structures, such as β-turns, enhancing metabolic stability and receptor affinity. nih.gov

In materials science, carboxylic acids are known to be excellent ligands, linkers, and surface modifiers. researchgate.net Future research could explore the use of this compound and its derivatives in the development of novel functional materials. For example, it could be used as a capping agent to stabilize nanoparticles, influencing their size, shape, and chemical reactivity. researchgate.net Its chiral, cyclic structure could also be exploited in the creation of chiral stationary phases for chromatography or as a component in chiral catalysts.

The integration of this compound into polymers could lead to materials with unique properties. For instance, polymerization could yield biocompatible or biodegradable polymers with potential uses in drug delivery or tissue engineering.

Table 2: Potential Advanced Applications (Non-Clinical)

| Field | Application | Rationale |

|---|---|---|

| Peptidomimetics | Constrained scaffold for peptide design | Induces specific conformations, enhances stability and affinity. researchgate.netnih.gov |

| Nanotechnology | Capping agent for nanoparticles | Stabilizes nanoparticles and modifies their surface properties. researchgate.net |

| Catalysis | Component of chiral catalysts or ligands | Chiral structure can induce enantioselectivity in chemical reactions. |

| Polymer Science | Monomer for novel polymers | Creates polymers with potential biocompatibility and unique structural features. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is crucial for accelerating research and development. For a flexible seven-membered ring like azepane, computational methods are invaluable for understanding its conformational landscape. nih.govnih.gov

Future research should increasingly integrate high-level computational studies, such as Density Functional Theory (DFT) and ab initio methods, with experimental data from NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net This combined approach can provide deep insights into the low-energy conformations of the azepane ring and how different substituents influence its geometry. lifechemicals.comnih.gov Such understanding is critical for the rational design of molecules with specific shapes to fit into biological targets like enzyme active sites or protein-protein interfaces.

Molecular dynamics simulations can be employed to study the dynamic behavior of peptides and polymers containing the azepane scaffold. rsc.org Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models, trained with data from DFT-level descriptors, could be developed to predict the properties and activities of novel derivatives before their synthesis, saving significant time and resources. nih.gov This predictive power would allow researchers to prioritize the synthesis of compounds with the highest probability of desired characteristics, whether for biological activity or material properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid in laboratory settings?

- Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion/Inhalation: Rinse the mouth with water (if conscious) or move to fresh air. Consult a physician promptly .

- General Precautions: Use personal protective equipment (PPE) such as gloves and goggles. Store in a well-ventilated area away from incompatible substances .

Q. How can researchers verify the purity of this compound during synthesis?

- Methodological Answer:

- Analytical Techniques: Use high-performance liquid chromatography (HPLC) or LC-MS with reference standards. For example, benzophenone derivatives are commonly analyzed using reverse-phase C18 columns and UV detection at 254 nm .

- Purity Criteria: Aim for >95% purity, as validated by multiple orthogonal methods (e.g., NMR, elemental analysis) .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer:

- Stepwise Protection: Start with azepane-2-carboxylic acid, protect the amine group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), and purify via recrystallization or column chromatography .

- Yield Optimization: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and analyze degradation products via LC-MS. Compare results with structurally similar compounds like biphenyl-2-carboxylic acid, which shows pH-dependent hydrolysis .

- Statistical Validation: Use ANOVA to assess significance of degradation rates across pH ranges, ensuring ≥3 replicates per condition .

Q. What strategies are recommended for improving the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer:

- Chiral Catalysis: Employ palladium-based catalysts (e.g., Pd(OAc)₂/AgOAc) to enhance stereoselectivity, as demonstrated in benzofuran-2-carboxamide synthesis .

- Chiral Resolution: Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

Q. How can researchers evaluate the compound’s potential as a building block for peptidomimetic drug design?

- Methodological Answer:

- Structural Mimicry: Compare the azepane ring’s conformational flexibility to proline derivatives using molecular dynamics simulations. For example, bicyclo[2.2.1]heptane-based carboxylic acids exhibit constrained geometries suitable for peptide backbone modifications .

- Biological Assays: Test protease resistance by incubating with trypsin/chymotrypsin and quantify degradation via LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of benzyloxycarbonyl-protected compounds?

- Methodological Answer:

- Comparative Toxicology: Cross-reference data with structurally related compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate, which lacks comprehensive toxicological data ). Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish baseline toxicity .

- Meta-Analysis: Aggregate data from multiple sources (e.g., EPA DSSTox, Reaxys) and apply QSAR models to predict toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.